![molecular formula C₂₄H₃₀O₉ B1142207 [9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate CAS No. 877822-40-7](/img/structure/B1142207.png)

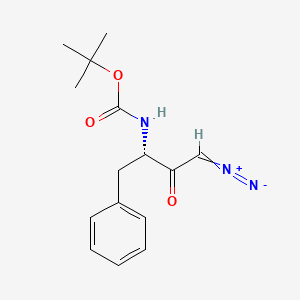

[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate

Overview

Description

The compound belongs to a class of complex organic molecules that include features such as furan rings, acetoxy groups, and methylbut-2-enoate structures. These features are common in synthetic organic chemistry, especially in the synthesis of natural products and novel organic materials with potential applications in various fields.

Synthesis Analysis

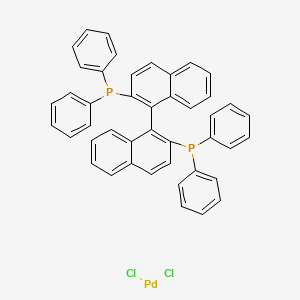

Synthetic approaches to similar complex molecules often involve multistep reactions, including Diels-Alder reactions, Claisen rearrangements, and high-pressure reactions to construct the cyclic frameworks and introduce functional groups selectively (Mara et al., 1982). The synthesis may also involve palladium-catalyzed reactions for constructing furan rings and introducing substituents in a regio- and stereoselective manner (He et al., 2018).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using X-ray crystallography, which provides detailed information on the stereochemistry and conformation of the molecule (Mara et al., 1982). NMR spectroscopy and mass spectrometry are also essential tools for determining the structure and composition of such compounds.

Chemical Reactions and Properties

Complex furan derivatives can undergo a variety of chemical reactions, including photoinduced transformations (Suginome et al., 1994), anodic reactions leading to ring-opening or functionalization (Torii et al., 1972), and enzymatic resolutions providing access to enantiomerically enriched products (Thuring et al., 1996).

Scientific Research Applications

Tricyclic Products Formation

- Research has shown the formation of tricyclic products involving similar compounds through the reaction of specific derivatives with ethyl diazoacetate. One such study focused on the structure determination of these adducts using X-ray structure determination (Mara, Singh, Thomas, & Williams, 1982).

Stereoselective Synthesis

- Another study explored the stereoselective synthesis of complex molecular structures that resemble the given compound, particularly focusing on asymmetric synthesis and the construction of complex carbohydrates (Gerber & Vogel, 2001).

Isolation from Natural Sources

- A compound with a similar structure was isolated from Psacalium peltatum, demonstrating the occurrence of such complex molecules in nature and their planar structures (Rojano-Vilchis, Hernández-Ortega, Jiménez-Estrada, & Torres Avilez, 2012).

properties

IUPAC Name |

[9-acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O9/c1-13(8-9-25)23(28)32-21-11-18(12-30-16(4)26)6-7-19(31-17(5)27)14(2)10-20-22(21)15(3)24(29)33-20/h6,8,10,19-22,25H,3,7,9,11-12H2,1-2,4-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPWMABTYJYZFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(C(CC(=CCC1OC(=O)C)COC(=O)C)OC(=O)C(=CCO)C)C(=C)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[9-Acetyloxy-6-(acetyloxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 4-hydroxy-2-methylbut-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-Methoxyvinyl]pyridine](/img/structure/B1142137.png)

![Cytidine, N-acetyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-](/img/structure/B1142138.png)

![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-propanoyloxyethyl]oxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142140.png)